molecular formula C32H49F3N12O11 B12425122 Hsdvhk-NH2 (tfa)

Hsdvhk-NH2 (tfa)

Cat. No.: B12425122
M. Wt: 834.8 g/mol
InChI Key: NXLNTQABPGHCHK-JEBNABBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsdvhk-NH2 (tfa) is a synthetic hexapeptide known for its role as an antagonist of the integrin αvβ3-vitronectin interaction. This compound has a high inhibitory concentration (IC50) of 1.74 pg/mL (2.414 pM) and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hsdvhk-NH2 (tfa) is synthesized through custom peptide synthesis techniques. The process involves the sequential addition of amino acids to form the hexapeptide chain. The reaction conditions typically include the use of solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a resin support .

Industrial Production Methods

Industrial production of Hsdvhk-NH2 (tfa) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Hsdvhk-NH2 (tfa) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted peptides with altered amino acid sequences .

Scientific Research Applications

Hsdvhk-NH2 (tfa) has a wide range of scientific research applications:

Mechanism of Action

Hsdvhk-NH2 (tfa) exerts its effects by binding to the integrin αvβ3 receptor, thereby inhibiting its interaction with vitronectin. This inhibition disrupts cell adhesion and migration processes, leading to reduced cell proliferation and induction of apoptosis. The molecular targets involved include the integrin αvβ3 receptor and downstream signaling pathways such as ERK1/2 and MEK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hsdvhk-NH2 (tfa) is unique due to its specific hexapeptide sequence and high inhibitory concentration, making it a potent antagonist of the integrin αvβ3-vitronectin interaction. Its ability to induce apoptosis and inhibit cell proliferation sets it apart from other similar compounds .

Properties

Molecular Formula

C32H49F3N12O11

Molecular Weight

834.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H48N12O9.C2HF3O2/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16;3-2(4,5)1(6)7/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45);(H,6,7)/t18-,19-,20-,21-,22-,24-;/m0./s1

InChI Key

NXLNTQABPGHCHK-JEBNABBPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.